5-amino-1-(2,2-diphenylethyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Description
Properties
IUPAC Name |
1-(2,2-diphenylethyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-15-14-27-22(24-15)20-19(26)13-25(21(20)23)12-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,18,23,26H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSYKBHSXOCMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)CC(C3=CC=CC=C3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-(2,2-diphenylethyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrole ring, thiazole moiety, and a diphenylethyl group. Its molecular formula is C19H20N2OS, and it has a molecular weight of approximately 320.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various bacterial strains. For instance, compounds with similar thiazole and pyrrole structures have shown efficacy against Staphylococcus aureus and E. coli .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to inhibit inflammatory pathways. The thiazole ring is known to contribute to anti-inflammatory activity by modulating cytokine production .
- Anticonvulsant Activity : There is emerging evidence that related compounds can exhibit anticonvulsant properties through inhibition of specific enzymes such as carbonic anhydrase .
The biological mechanisms underlying the activities of this compound are not fully elucidated; however, several hypotheses exist:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory processes or neurotransmitter regulation.
- Receptor Interaction : It may bind to specific receptors in the central nervous system (CNS), contributing to its anticonvulsant effects.
- Membrane Disruption : Potential interactions with bacterial membranes could explain its antimicrobial properties.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound and its analogs:
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Research Findings and Implications
- Thiazole Role : The 4-methylthiazole group is a conserved feature in many analogs, suggesting its importance in bioactivity. In Pritelivir, this moiety contributes to antiviral efficacy by targeting herpesvirus helicase-primase .
- Substituent Effects : Lipophilic groups (e.g., diphenylethyl) may enhance blood-brain barrier penetration, whereas polar substituents (e.g., methoxy) improve aqueous solubility. For example, CAS 951945-67-8’s dimethoxyphenyl group could optimize oral bioavailability .
- Therapeutic Potential: While the target compound’s specific activity is unreported, structural parallels to Pritelivir suggest possible antiviral or kinase-inhibitory properties. Further in vitro assays are needed to validate this hypothesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-amino-1-(2,2-diphenylethyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution followed by intramolecular cyclization, as demonstrated in analogous pyrrolone derivatives . Key steps include refluxing precursors in ethanol and optimizing stoichiometric ratios. To enhance yield, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions . For example, a central composite design can reduce experimental runs while ensuring robust process control.
Q. How can structural characterization of this compound be performed to confirm its purity and identity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Analyze chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and thiazole/pyrrolone carbons (δ 150–170 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with an accuracy of <5 ppm .
- FTIR : Identify functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹) .
Cross-validate results with computational predictions (e.g., density functional theory for NMR chemical shifts) to resolve ambiguities .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of intermediates in the synthesis of this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and transition states . For regioselectivity, compare activation energies of competing pathways (e.g., nucleophilic attack at different positions). Tools like the Artificial Force-Induced Reaction (AFIR) method can automate reaction path searches . Validate predictions with kinetic studies (e.g., time-resolved NMR) to correlate computed barriers with experimental rates.
Q. How can contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) be resolved for this compound?
- Methodological Answer : Conduct a meta-analysis of bioactivity datasets, focusing on variables such as:
- Assay conditions : pH, solvent (DMSO vs. aqueous buffers), and cell line/phenotypic model discrepancies .
- Structural analogs : Compare SAR trends with related anti-ischemic pyrrolones (e.g., substituent effects on thiazole/phenyl groups) .
Use multivariate statistics (e.g., principal component analysis) to isolate confounding factors and identify robust structure-activity relationships.
Q. What advanced reactor designs or separation technologies improve scalability for intermediates in the synthesis of this compound?
- Methodological Answer : For continuous synthesis, consider:
- Membrane reactors : Enhance yield by selectively removing byproducts (e.g., HCl via gas-permeable membranes) .
- Microfluidic systems : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
Post-synthesis, employ preparative HPLC with C18 columns (gradient elution: acetonitrile/water + 0.1% TFA) to isolate high-purity batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
